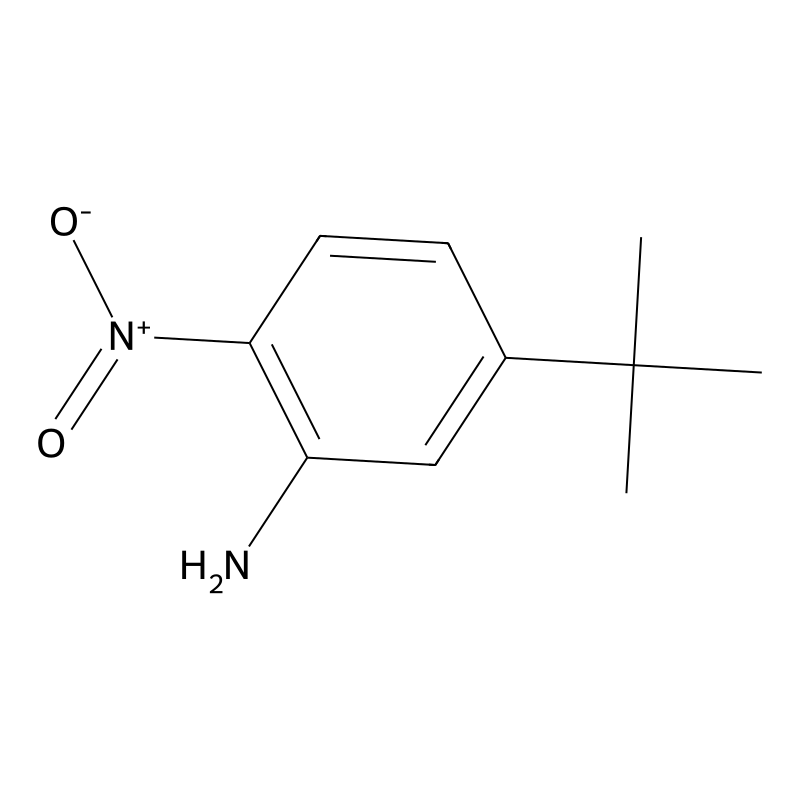

5-Tert-butyl-2-nitroaniline

Content Navigation

Achieve reliable synthesis of 6-tert-butyl-benzimidazole-containing APIs like Mibefradil. Substituting with 4-tert-butyl isomer or 2-nitroaniline leads to incorrect regioisomers and failed cyclizations. This intermediate provides the required 5-tert-butyl group for correct regiochemistry and enhanced organic solubility.

- Enables selective reductive cyclization to substituted benzimidazoles.

- Isomeric purity verifiable by DSC, exploiting distinct melting points from the 4-isomer.

- Bulk supply available, consistent quality.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

5-Tert-butyl-2-nitroaniline is a substituted aromatic amine recognized primarily as a chemical intermediate in multi-step organic synthesis. Its molecular structure, featuring an ortho-nitro group relative to the amine and a bulky tert-butyl group at the 5-position, provides specific steric and electronic properties that are leveraged in the synthesis of complex heterocyclic scaffolds. It serves as a key precursor for producing o-phenylenediamines, which are subsequently used in reductive cyclization reactions to form substituted benzimidazoles, a core structure in many pharmaceutical and materials science applications. [REFS-1, REFS-2]

Substituting 5-tert-butyl-2-nitroaniline with a seemingly similar analog, such as its isomer 4-tert-butyl-2-nitroaniline or the parent compound 2-nitroaniline, is often unfeasible in process chemistry. The specific 5-position of the bulky tert-butyl group is critical; it dictates the regioselectivity of subsequent reactions and influences the electronic properties of the aniline ring, which in turn affects the kinetics and outcome of cyclization reactions. [1]. Replacing it with an isomer leads to a different final product with distinct biological activity or material properties. Using the unsubstituted 2-nitroaniline removes the significant steric hindrance and lipophilicity conferred by the tert-butyl group, which can be essential for directing reactions, improving solubility in organic media, and determining the final conformation and binding affinity of the target molecule. [2]

Precursor Suitability: Enabling Access to Specific Bioactive Benzimidazole Scaffolds

This specific isomer is a documented precursor for synthesizing 6-tert-butyl-substituted benzimidazoles, such as the core of the withdrawn antihypertensive drug Mibefradil. [1]. Alternative precursors, like 4-tert-butyl-2-nitroaniline, would yield the 5-tert-butyl-benzimidazole isomer, which has a different structure and is not a direct route to the same target molecule. The synthesis of Mibefradil specifically proceeds through the N-alkylation of 5-tert-butyl-2-nitroaniline, followed by reduction and cyclization, demonstrating the necessity of this exact starting material for this synthetic pathway. [REFS-1, REFS-2]

| Evidence Dimension | Synthetic Pathway Accessibility |

| Target Compound Data | Enables synthesis of 6-tert-butyl-benzimidazole derivatives (e.g., Mibefradil core). |

| Comparator Or Baseline | 4-tert-Butyl-2-nitroaniline yields 5-tert-butyl-benzimidazole derivatives, a different chemical entity. |

| Quantified Difference | Qualitatively distinct synthetic outcome; non-interchangeable for specific targets. |

| Conditions | Multi-step synthesis involving reduction and cyclization to form the benzimidazole ring system. |

For the synthesis of specific, patented pharmaceutical compounds, this exact isomer is a non-negotiable starting material, making comparator compounds unsuitable.

Thermal Properties: Defined Melting Point for Process Control and Purity Assessment

5-Tert-butyl-2-nitroaniline exhibits a distinct melting point of 88-90 °C. This physical property provides a clear point of differentiation from its most common positional isomer, 4-tert-butyl-2-nitroaniline, which has a significantly higher melting point of 101-104 °C. [1]. It also differs from the parent compound, 2-nitroaniline, which melts at a lower temperature of 71.5 °C. [2]

| Evidence Dimension | Melting Point (°C) |

| Target Compound Data | 88-90 °C |

| Comparator Or Baseline | 4-tert-butyl-2-nitroaniline: 101-104 °C; 2-nitroaniline: 71.5 °C |

| Quantified Difference | 13-14 °C lower than its 4-tert-butyl isomer; 16.5-18.5 °C higher than its parent compound. |

| Conditions | Standard atmospheric pressure. |

A well-defined and distinct melting point is a critical parameter for quality control, ensuring isomeric purity, and is essential for designing manufacturing processes that involve thermal stages, such as melt mixing or controlled crystallization.

Solubility Profile: Enhanced Lipophilicity Compared to Parent Compound

The presence of the tert-butyl group significantly increases the lipophilicity of the molecule compared to the unsubstituted 2-nitroaniline. The calculated LogP (cLogP) for 5-tert-butyl-2-nitroaniline is approximately 3.3-3.6, indicating a strong preference for organic phases. In contrast, the cLogP for the parent compound, 2-nitroaniline, is significantly lower at 1.85. [REFS-1, REFS-2]. This difference in partition coefficient is a direct measure of its increased solubility in non-polar organic solvents.

| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (cLogP) |

| Target Compound Data | ~3.3 - 3.6 |

| Comparator Or Baseline | 2-Nitroaniline: 1.85 |

| Quantified Difference | An increase of ~1.45-1.75 LogP units, representing a >28-fold increase in hydrophobicity. |

| Conditions | Computational estimation (e.g., XLogP3 method). |

Enhanced solubility in common organic synthesis solvents (e.g., toluene, dichloromethane) improves reaction homogeneity, can increase reaction rates, and simplifies workup procedures, which are key considerations for process scale-up.

Mandatory Precursor for Specific 6-Substituted Benzimidazole APIs

This compound is the required starting material for the synthesis of pharmaceutical agents containing the 6-tert-butyl-benzimidazole moiety. Its use is dictated by the specific synthetic route needed to achieve the correct final isomeric product, as demonstrated in the synthesis of compounds like Mibefradil. [1]

Synthesis Intermediate for Lipophilic Dyes and Functional Materials

The enhanced solubility in organic solvents makes this compound a preferred building block for functional materials or dyes intended for use in non-aqueous systems, such as polymer matrices or specialty coatings, where the parent 2-nitroaniline would have poor compatibility. [2]

Process Development Requiring Clear Isomeric Purity Control

In manufacturing processes where isomeric purity is critical, the significant difference in melting point between this compound and its 4-tert-butyl isomer allows for effective use of thermal analysis (like DSC) and fractional crystallization as methods for quality assurance and control. [3]

References

- [1] Hess, P., et al. (to Hoffmann-La Roche). (1991). U.S. Patent No. 5,049,567. Washington, DC: U.S. Patent and Trademark Office.

- [2] PubChem Compound Summary for CID 135431, 5-tert-Butyl-2-nitroaniline. National Center for Biotechnology Information.

- [3] PubChem Compound Summary for CID 80573, 4-tert-Butyl-2-nitroaniline. National Center for Biotechnology Information.

XLogP3

Explore Compound Types